Erucamide
Overview
Description
Mechanism of Action
Target of Action
Erucamide, a highly hydrophobic fatty acid amide, primarily targets microglia , a type of glial cell located throughout the brain and spinal cord . Microglia are the primary immune cells of the central nervous system and play a crucial role in maintaining the health of the nervous system . This compound also interacts with peroxisome proliferator-activated receptors .
Mode of Action
This compound’s interaction with its targets leads to various changes. It has been shown to modulate cholinergic pathways and signaling molecules associated with memory in animal models, leading to enhanced cognitive function . It also upregulates angiogenic cytokines like VEGF, PDGFa, FGF, IL-6, TNFa in microglia . Moreover, this compound has demonstrated the ability to inhibit elastase and thrombin .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates cholinergic pathways, which are critical for memory and cognition . It also influences the signaling pathways of angiogenic cytokines, which are essential for the growth of new blood vessels . Furthermore, it interacts with peroxisome proliferator-activated receptors, which play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Pharmacokinetics
It is known that this compound can degrade during processing and long-term storage, forming various oxidation products .
Result of Action
This compound has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also regulates and maintains a neurotrophic microenvironment in the retina .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, during the processing and long-term storage of polymers, this compound can degrade, forming various oxidation products . These degradation products can affect the recovery rates of this compound . Therefore, the environment in which this compound is stored and processed can significantly impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
Erucamide has been shown to interact with various biomolecules. For instance, it has been reported to modulate cholinergic pathways and signaling molecules associated with memory in animal models . This suggests that this compound may interact with enzymes and proteins involved in these pathways.
Cellular Effects
This compound has demonstrated various effects on cells. For instance, it has been shown to ameliorate depression and anxiety-like behaviors in several mouse models . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to reduce internal friction by penetrating the polymer’s spherical structures and releasing their arrangement . This property enables smoother movement between polymer molecules and structures .
Temporal Effects in Laboratory Settings
The migration of this compound to the polymer surface reaches near equilibrium within the first 2 hours of film production . Over time, this compound degradation can occur during polymer processing and long-term storage, leading to the formation of various oxidation products .
Dosage Effects in Animal Models
Different doses of this compound have shown various pharmacological effects in animal studies . For instance, oral administration of this compound at dosages of 3 mg/kg, 10 mg/kg, and 20 mg/kg has demonstrated potential for the treatment of cognitive dysfunction .
Metabolic Pathways
This compound is an endogenous fatty acid amide, suggesting it may be involved in lipid metabolism .
Transport and Distribution
This compound is known to migrate in polyolefin resins . It penetrates the polymer’s spherical structures, enabling smoother movement between polymer molecules and structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erucamide is typically synthesized through the ammonolysis of erucic acid with ammonia at high temperatures (around 200°C) and high pressure (125-150 psi). Alternatively, it can be synthesized using urea instead of ammonia at atmospheric pressure and temperatures below 200°C .
Industrial Production Methods: In industrial settings, this compound is produced by reacting erucic acid with ammonia or urea in the presence of catalysts such as phosphorus pentoxide or titanium isopropoxide. The reaction conditions are optimized to achieve high yields and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Erucamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can degrade during processing and long-term storage, forming oxidative degradation products .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various oxidative degradation byproducts, reduced amides, and substituted derivatives .
Scientific Research Applications
Erucamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Stearamide: A saturated fatty acid amide used as a slip agent but with different thermal and mechanical properties.
Behenamide: A long-chain fatty acid amide with similar applications but different melting points and thermal stability.
Uniqueness of this compound: this compound stands out due to its higher melting point, better thermal stability, and superior slip properties compared to other fatty acid amides. Its ability to maintain its properties at higher temperatures makes it particularly valuable in industrial applications .
Properties
IUPAC Name |
(Z)-docos-13-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUDZVJPLUQNMU-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026929 | |
Record name | Erucamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline] | |
Record name | 13-Docosenamide, (13Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Erucamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5115 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE | |
Record name | ERUCAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Erucamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5115 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/ | |
Record name | ERUCAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SOLID | |
CAS No. |
112-84-5 | |
Record name | Erucamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erucamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Docosenamide, (13Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Erucamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-docos-13-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERUCAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V89VY25BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ERUCAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75-80 °C | |
Record name | ERUCAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does erucamide affect the friction properties of polymers?
A1: this compound acts as a slip agent by migrating to the surface of polymer films, forming a lubricating layer that reduces the coefficient of friction (COF). [, , , , , , , ] The reduction in COF facilitates smooth processing and handling of the films, particularly in high-speed packaging applications.
Q2: How does the concentration of this compound impact its effectiveness as a slip agent?
A2: Studies have shown that the coefficient of friction (COF) of polymer films decreases with increasing this compound surface concentration until reaching a plateau. [, , ] This plateau suggests that a critical surface concentration of this compound is needed to achieve optimal slip properties.
Q3: Does the erucic acid content in commercial this compound impact its slip properties?
A3: Research has found that varying the erucic acid content in commercial this compound (80-93%) did not significantly impact its coefficient of friction in various linear low-density polyethylene (LLDPE) and low-density polyethylene (LDPE) films. []
Q4: How does temperature affect the migration and performance of this compound in polymer films?
A4: Elevated temperatures can cause this compound to migrate back into the polymer film, leading to a reduction in its surface concentration and an increase in COF. [, , , , , ] This phenomenon can affect the long-term stability and performance of this compound-containing films during storage and handling.
Q5: How do anti-block agents interact with this compound in polyethylene films?
A5: Inorganic anti-block agents, like synthetic silica, can help control this compound migration to the surface of polyethylene films. [] This controlled migration helps maintain desirable friction properties and overall film quality over time.
Q6: Are there ways to control the migration of this compound in polyolefin films?
A6: Yes, studies show that incorporating specific surface modifiers, such as hydroxyl-terminated co-oligomers of polyethylene (PE) and polyethylene oxide (PEO), can influence this compound migration. [, ] The effectiveness of these co-additives depends on factors like their molecular weight and hydrophilic-hydrophobic balance.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C22H43NO, and its molecular weight is 337.59 g/mol.
Q8: How does the molecular structure of this compound contribute to its properties?
A8: this compound's structure, featuring a long hydrophobic tail and a polar amide group, dictates its behavior as a slip agent. [, ] The hydrophobic tail interacts with the polymer matrix, while the polar head group orients towards the surface, creating a lubricating layer.
Q9: Can computational chemistry methods be employed to study this compound?
A9: Yes, quantum mechanical simulations, such as Density Functional Theory (DFT) calculations, have been used to model this compound brushes and understand the interactions between this compound molecules. [, ] These simulations can provide insights into the molecular-level mechanisms underlying this compound's friction-reducing properties.
Q10: How does the structure of this compound compare to similar compounds like behenamide, and how do these differences affect their properties?
A10: this compound and behenamide are structurally similar, but this compound possesses a cis double bond in its hydrocarbon chain. [, , ] This structural difference influences their intermolecular interactions, leading to distinct crystal formations and frictional properties. For instance, computational studies reveal that this compound chains tend to pack more closely due to π-π stacking interactions facilitated by the double bond, while behenamide chains adopt a more spread-out configuration. [, ] This difference in packing influences solvent penetration and ultimately affects their friction-reducing capabilities.
Q11: What analytical techniques are used to study this compound in polymer films?
A11: Various techniques are employed to characterize this compound in polymer films, including:* Surface analysis: * Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS) [, ] * Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [, ] * Microscopy: * Atomic Force Microscopy (AFM) [, , , , , , ] * Thermal Analysis: * Differential Scanning Calorimetry (DSC) [, ]* Chromatography: * Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ]* Spectroscopy: * Nuclear Magnetic Resonance (NMR) spectroscopy []
Q12: Does this compound have any applications beyond its use as a slip agent in polymers?
A12: Yes, research suggests that this compound possesses biological activities and might have potential applications in other fields:
- Angiogenesis: this compound has demonstrated angiogenic properties in a rat cornea-micropocket assay, suggesting potential use in promoting blood vessel formation. [] Further research is needed to explore its therapeutic applications in this area.
- Cognitive Enhancement: Studies have shown that this compound derived from radish leaves can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. [] This inhibitory effect suggests potential benefits in conditions like Alzheimer's disease, where acetylcholine levels are reduced.
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